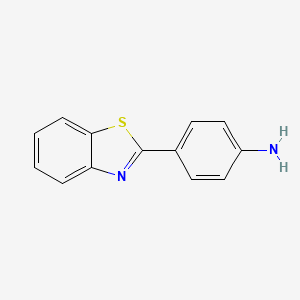

4-(1,3-Benzothiazol-2-yl)aniline

Description

The exact mass of the compound 4-(1,3-Benzothiazol-2-yl)aniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34445. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(1,3-Benzothiazol-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,3-Benzothiazol-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-benzothiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRCOZSCENDENK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10283948 | |

| Record name | 4-(1,3-Benzothiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6278-73-5 | |

| Record name | 2-(4-Aminophenyl)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6278-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 34445 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006278735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6278-73-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1,3-Benzothiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Aminophenyl)benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

spectral analysis of 4-(1,3-Benzothiazol-2-yl)aniline using NMR and mass spectrometry

An In-depth Technical Guide to the Spectral Analysis of 4-(1,3-Benzothiazol-2-yl)aniline

Introduction

4-(1,3-Benzothiazol-2-yl)aniline, a molecule integrating a benzothiazole core with an aniline moiety, is a significant pharmacophore in medicinal chemistry. Benzothiazole aniline (BTA) derivatives have been investigated for their potent antitumor activities.[1][2][3] The efficacy and mechanism of action of such compounds are intrinsically linked to their precise chemical structure. Therefore, unambiguous structural confirmation through advanced analytical techniques is a critical step in the research and development process.

This technical guide provides a detailed overview of the spectral analysis of 4-(1,3-Benzothiazol-2-yl)aniline using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). It outlines the experimental protocols, expected data, and interpretation strategies essential for the comprehensive characterization of this compound.

Molecular Structure and Numbering

The foundational step in spectral analysis is understanding the molecule's structure and establishing a systematic numbering convention for assigning spectral signals.

Caption: Chemical structure of 4-(1,3-Benzothiazol-2-yl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 4-(1,3-Benzothiazol-2-yl)aniline, ¹H and ¹³C NMR provide definitive information on the chemical environment of each proton and carbon atom.

Experimental Protocol: NMR

-

Sample Preparation : Dissolve approximately 10-20 mg of 4-(1,3-Benzothiazol-2-yl)aniline in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[4]

-

Instrument Setup : Record ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.[4]

-

¹H NMR Acquisition : Acquire the proton spectrum with 16-32 scans, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

-

¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

-

Data Processing : Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Presentation: Expected ¹H and ¹³C NMR Data

The expected chemical shifts are based on data from structurally similar compounds, such as 4-(1H-benzo[d]imidazol-2-yl)aniline and other benzothiazole derivatives.[5][6] The aromatic protons are expected to appear in the range of δ 6.5-8.5 ppm, with distinct splitting patterns based on their coupling with neighboring protons.

Table 1: Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.10 | d | ~8.4 | 1H | H-4' |

| ~8.00 | d | ~8.4 | 1H | H-7' |

| ~7.85 | d | ~8.8 | 2H | H-2, H-6 |

| ~7.50 | t | ~7.6 | 1H | H-5' |

| ~7.40 | t | ~7.6 | 1H | H-6' |

| ~6.70 | d | ~8.8 | 2H | H-3, H-5 |

| ~5.90 | s (broad) | - | 2H | -NH₂ |

Table 2: Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | C-7' |

| ~153.5 | C-2' |

| ~151.0 | C-4 |

| ~134.5 | C-3a' (C1') |

| ~129.0 | C-2, C-6 |

| ~126.5 | C-6' |

| ~125.0 | C-5' |

| ~122.5 | C-7a' (C6') |

| ~122.0 | C-1 |

| ~121.5 | C-4' |

| ~114.0 | C-3, C-5 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. The molecular weight of 4-(1,3-Benzothiazol-2-yl)aniline is 226.3 g/mol .[7]

Experimental Protocol: MS

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization : Utilize Electron Ionization (EI) at 70 eV to induce fragmentation and generate a characteristic mass spectrum. Electrospray Ionization (ESI) can also be used, particularly for LC-MS, which typically shows a strong protonated molecular ion [M+H]⁺.[8]

-

Mass Analysis : Analyze the resulting ions using a mass analyzer, such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

Detection : Record the abundance of ions at each mass-to-charge (m/z) ratio to generate the mass spectrum.

Data Presentation: Expected Mass Spectrometry Data

Aromatic and heterocyclic systems are relatively stable, often resulting in a prominent molecular ion peak (M⁺) in EI-MS.[9] The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments.

Table 3: Expected Major Fragments in EI-Mass Spectrum

| m/z | Proposed Fragment Ion | Neutral Loss |

| 226 | [C₁₃H₁₀N₂S]⁺ | Molecular Ion (M⁺) |

| 199 | [C₁₂H₉N₂]⁺ | HCN |

| 135 | [C₇H₅NS]⁺ | C₆H₅N |

| 108 | [C₆H₄S]⁺ | C₇H₆N₂ |

| 92 | [C₆H₆N]⁺ | C₇H₄NS |

Proposed Fragmentation Pathway

The fragmentation of 4-(1,3-Benzothiazol-2-yl)aniline is expected to proceed through several key pathways, including cleavage of the benzothiazole ring and fragmentation of the aniline moiety.

Caption: Proposed EI-MS fragmentation pathway for the title compound.

Integrated Experimental Workflow

A systematic workflow ensures that comprehensive and reliable data is collected for structural elucidation. The process integrates sample preparation, data acquisition from multiple analytical platforms, and conclusive data interpretation.

References

- 1. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. scispace.com [scispace.com]

- 5. ijrpc.com [ijrpc.com]

- 6. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-(1,3-Benzothiazol-2-yl)aniline | CymitQuimica [cymitquimica.com]

- 8. lifesciencesite.com [lifesciencesite.com]

- 9. chem.libretexts.org [chem.libretexts.org]

The Multifaceted Biological Activities of 4-(1,3-Benzothiazol-2-yl)aniline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-(1,3-benzothiazol-2-yl)aniline (BTA) scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of BTA derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols for key biological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear understanding of the molecular interactions and research methodologies.

Core Biological Activities

The BTA core can be chemically modified at various positions to generate derivatives with enhanced potency and selectivity for different biological targets. The primary areas of therapeutic interest for these compounds are oncology and infectious diseases, with emerging evidence suggesting potential applications in inflammatory disorders and neurodegenerative diseases.

Anticancer Activity

Derivatives of 4-(1,3-benzothiazol-2-yl)aniline have demonstrated significant cytotoxic effects against a wide array of human cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis through the intrinsic (mitochondrial) pathway.[1][2][3]

Quantitative Anticancer Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various BTA derivatives against several cancer cell lines.

Table 1: Anticancer Activity (IC50 in µM) of Benzothiazole Aniline Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Ligand and Metal Complexes | [4] | ||

| L | HepG2 (Liver) | 14.2 ± 7.0 | [4] |

| MCF-7 (Breast) | 135.0 ± 4.4 | [4] | |

| MnL | HepG2 (Liver) | 5.8 ± 0.3 | [4] |

| MCF-7 (Breast) | 15.1 ± 1.1 | [4] | |

| FeL | HepG2 (Liver) | 41.2 ± 3.8 | [4] |

| MCF-7 (Breast) | 110.3 ± 17.6 | [4] | |

| CoL | HepG2 (Liver) | 32.1 ± 4.4 | [4] |

| MCF-7 (Breast) | 181.8 ± 16.4 | [4] | |

| NiL | HepG2 (Liver) | 193.6 ± 17.7 | [4] |

| MCF-7 (Breast) | 167.1 ± 5.8 | [4] | |

| CuL | HepG2 (Liver) | 55.5 ± 0.6 | [4] |

| MCF-7 (Breast) | 135.1 ± 10.0 | [4] | |

| ZnL | HepG2 (Liver) | 17.6 ± 0.4 | [4] |

| MCF-7 (Breast) | 254.8 ± 33.8 | [4] | |

| Cisplatin | HepG2 (Liver) | 54.2 ± 31.8 | [4] |

| MCF-7 (Breast) | 39.1 ± 0.6 | [4] | |

| BTA | HepG2 (Liver) | 52.0 ± 5.7 | [4] |

| MCF-7 (Breast) | 275.3 ± 5.0 | [4] | |

| Piperazine Derivatives | [5] | ||

| Pyridine containing derivative 18 | HCT-116 (Colorectal) | 7.9 | [5] |

| MCF-7 (Breast) | 9.2 | [5] | |

| HUH-7 (Hepatocellular) | 3.1 | [5] | |

| Oxadiazole Derivatives | [5] | ||

| 19 | CCRF-CEM (Leukemia) | 12 ± 2 | [5] |

| 20 | CCRF-CEM (Leukemia) | 8 ± 1 | [5] |

| Morpholine-thiourea Derivatives | [5] | ||

| 21 | MCF-7 (Breast) | 24.15 | [5] |

| HeLa (Cervical) | 46.46 | [5] | |

| 22 | MCF-7 (Breast) | 26.43 | [5] |

| HeLa (Cervical) | 45.29 | [5] | |

| 23 | MCF-7 (Breast) | 18.10 | [5] |

| HeLa (Cervical) | 38.85 | [5] | |

| Indole based Derivatives | [5] | ||

| 55 | HT-29 (Colon) | 0.024 | [5] |

| H460 (Lung) | 0.29 | [5] | |

| A549 (Lung) | 0.84 | [5] | |

| MDA-MB-231 (Breast) | 0.88 | [5] | |

| Naphthalimide Derivatives | [5] | ||

| 66 | HT-29 (Colon) | 3.72 ± 0.3 | [5] |

| A549 (Lung) | 4.074 ± 0.3 | [5] | |

| MCF-7 (Breast) | 7.91 ± 0.4 | [5] | |

| Platinum (II) Complexes | [6] | ||

| L1 | HepG2 (Liver) | 5.9 ± 0.2 | [6] |

| L2 | HepG2 (Liver) | 3.9 ± 0.1 | [6] |

| L1Pt | HepG2 (Liver) | 7.4 ± 0.4 | [6] |

Antimicrobial Activity

The benzothiazole moiety is a well-established pharmacophore in antimicrobial drug discovery. BTA derivatives have been shown to possess activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values of various BTA derivatives against different microbial strains.

Table 2: Antimicrobial Activity (MIC in µg/mL or mM) of Benzothiazole Aniline Derivatives

| Compound/Derivative | Microorganism | MIC | Reference |

| Thiazolidinone Derivatives | (mg/mL) | [7] | |

| 1 | E. coli | 0.12 | [7] |

| 2 | S. aureus | 0.12 | [7] |

| 4 | E. coli | 0.12 | [7] |

| 5 | E. coli | 0.12 | [7] |

| 6 | S. aureus | 0.12 | [7] |

| 8 | Non-resistant strains | 0.20-0.30 | [7] |

| 18 | P. aeruginosa | 0.10 | [7] |

| N-arylsulfonylpyridones and related compounds | (mM) | [8] | |

| 16c | S. aureus | 0.025 | [8] |

| S. mutans | 0.203 | [8] | |

| Ampicillin | S. aureus | 0.179 | [8] |

| Sulfadiazine | S. aureus | 1.998 | [8] |

| 2-amino Benzothiazole Derivatives | (mm, Zone of Inhibition) | [9] | |

| A1 | Bacillus subtilis | 22-33 | [9] |

| A2 | Bacillus subtilis | 21-32 | [9] |

| Norfloxacin (Standard) | Bacillus subtilis | 38-48 | [9] |

| Oxime and Hydrazone Derivatives | (µg/mL) | [10] | |

| A07a | S. aureus, S. typhi, P. aeruginosa, E. coli | 3.91-31.2 | [10] |

| A07b | S. aureus, S. typhi, P. aeruginosa, E. coli | 3.91-31.2 | [10] |

| Carbazole Derivatives | (µg/mL) | [11] | |

| 2 | S. aureus | 32 | [11] |

| 4 | S. aureus | 32 | [11] |

| 8 | S. aureus | 32 | [11] |

Anti-inflammatory and Neuroprotective Activities

Emerging research has highlighted the potential of benzothiazole derivatives in treating inflammatory conditions and neurodegenerative diseases. Certain derivatives have shown promising anti-inflammatory effects in in vivo models.[12][13][14] Additionally, the neuroprotective properties of some benzothiazole compounds are being explored for their potential in conditions like Alzheimer's disease and amyotrophic lateral sclerosis (ALS).[15][16][17][18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for the key assays used to evaluate the biological activities of 4-(1,3-benzothiazol-2-yl)aniline compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[19][20][21][22]

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Agar Well Diffusion Method for Antimicrobial Activity

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a compound.[23][24][25][26]

Materials:

-

Petri plates

-

Muller-Hinton Agar (MHA)

-

Bacterial or fungal strains

-

Sterile cork borer

-

Test compounds and control antibiotics

-

Incubator

Procedure:

-

Media Preparation: Prepare and sterilize MHA and pour it into Petri plates.

-

Inoculation: Once the agar has solidified, inoculate the plates with a standardized microbial suspension.

-

Well Creation: Create wells in the agar using a sterile cork borer.

-

Compound Application: Add a specific volume of the test compound solution at different concentrations into the wells. Also, include positive (standard antibiotic) and negative (solvent) controls.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited).

Visualizations: Workflows and Signaling Pathways

Visual representations are essential for comprehending complex biological processes and experimental designs. The following diagrams were created using the DOT language for Graphviz.

Caption: Workflow for MTT-based cytotoxicity assay.

Caption: Proposed apoptotic signaling pathway.

Conclusion

The 4-(1,3-benzothiazol-2-yl)aniline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The extensive research into its derivatives has revealed potent anticancer and antimicrobial activities, with growing evidence for their utility in other therapeutic areas. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigation and development of this promising class of compounds. Future work should focus on optimizing lead compounds for improved efficacy, selectivity, and pharmacokinetic profiles to translate the preclinical promise of BTA derivatives into clinical applications.

References

- 1. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. flore.unifi.it [flore.unifi.it]

- 6. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sphinxsai.com [sphinxsai.com]

- 14. researchgate.net [researchgate.net]

- 15. "BIOLOGICAL EFFECTS OF BENZOTHIAZOLE DERIVATIVES: ALS CELLS AND THE EFF" by Alexandria White, Destini Thornton et al. [digitalcommons.gaacademy.org]

- 16. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. botanyjournals.com [botanyjournals.com]

- 25. hereditybio.in [hereditybio.in]

- 26. chemistnotes.com [chemistnotes.com]

The Versatile Scaffold of 4-(1,3-Benzothiazol-2-yl)aniline in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor in medicinal chemistry. In this pursuit, certain molecular scaffolds have emerged as "privileged structures" due to their ability to interact with a wide range of biological targets. One such scaffold that has garnered significant attention is 4-(1,3-Benzothiazol-2-yl)aniline. This technical guide provides a comprehensive overview of this versatile core, detailing its synthesis, biological activities, and mechanisms of action, with a focus on its applications in anticancer and antimicrobial drug discovery.

Synthesis and Chemical Properties

The 4-(1,3-Benzothiazol-2-yl)aniline core, also known as 2-(4-aminophenyl)benzothiazole, is a heterocyclic compound featuring a benzene ring fused to a thiazole ring, with an aminophenyl group at the 2-position. Its synthesis can be achieved through several routes, with the condensation of a 2-aminothiophenol derivative with a 4-aminobenzoic acid derivative being a common laboratory-scale method. Industrial synthesis may involve the reaction of p-aminobenzaldehyde with an aniline and sulfur.[1] The scaffold's chemical properties, including its aromaticity and the presence of nitrogen and sulfur heteroatoms, contribute to its ability to engage in various non-covalent interactions with biological macromolecules.

Anticancer Activity: A Prominent Therapeutic Avenue

A substantial body of research has highlighted the potent anticancer properties of 4-(1,3-Benzothiazol-2-yl)aniline and its derivatives. These compounds have demonstrated significant cytotoxic effects against a broad spectrum of human cancer cell lines, in some instances surpassing the efficacy of established chemotherapeutic agents like cisplatin.[2]

Quantitative Analysis of Anticancer Potency

The cytotoxic efficacy of various 4-(1,3-Benzothiazol-2-yl)aniline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values of representative derivatives against several human cancer cell lines, providing a comparative overview of their potency.

| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |

| Benzothiazole Aniline Derivatives | |||

| Derivative 1 | MCF-7 (Breast) | 5.15 | [3] |

| Derivative 2 | PANC-1 (Pancreatic) | 27 ± 0.24 | [3] |

| Derivative 3 | HeLa (Cervical) | 7.74 ± 2.50 | [3] |

| Phortress (NSC 710305) | MCF-7 (Breast) | Nanomolar range | [4] |

| Standard Chemotherapeutics | |||

| Cisplatin | A549 (Lung) | >30 | [4] |

| Doxorubicin | MCF-7 (Breast) | 0.5 - 1.0 | [3] |

Antimicrobial Activity: A Scaffold for Combating Infections

In addition to their anticancer properties, derivatives of 4-(1,3-Benzothiazol-2-yl)aniline have shown promise as antimicrobial agents. The emergence of multidrug-resistant pathogens necessitates the development of new classes of antibiotics, and this scaffold provides a valuable starting point.

Quantitative Analysis of Antimicrobial Efficacy

The antimicrobial activity is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Benzothiazole-Thiazole Hybrids | |||

| Hybrid 4b | S. aureus | 3.90 | [5] |

| Hybrid 4c | E. coli | 7.81 | [5] |

| Hybrid 4f | C. albicans | 15.63 | [5] |

| Thiazolidinone Derivatives | |||

| Derivative 18 | P. aeruginosa | 100 | [6] |

| Standard Antimicrobials | |||

| Ciprofloxacin | E. coli | 0.015 - 0.12 | |

| Fluconazole | C. albicans | 0.25 - 2.0 |

Experimental Protocols

Synthesis of 4-(1,3-Benzothiazol-2-yl)aniline

A general and high-yielding laboratory synthesis of 2-(4-aminophenyl)benzothiazoles involves the following steps[4]:

-

Step 1: Synthesis of the Thiobenzanilide Intermediate: A substituted 2-aminothiophenol is reacted with a substituted 4-nitrobenzoyl chloride in a suitable solvent like pyridine. The reaction mixture is typically stirred at room temperature for several hours.

-

Step 2: Cyclization to the Benzothiazole Ring: The intermediate thiobenzanilide is then cyclized to form the benzothiazole ring. This is often achieved by heating in a high-boiling point solvent or by using a dehydrating agent like polyphosphoric acid.

-

Step 3: Reduction of the Nitro Group: The nitro group on the phenyl ring is reduced to an amine to yield the final 4-(1,3-Benzothiazol-2-yl)aniline. This reduction can be carried out using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.

A more direct industrial method involves heating a mixture of an appropriate aniline, p-aminobenzaldehyde, and sulfur at elevated temperatures (170-190°C).[1]

Cytotoxicity Testing: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[3]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilutions: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The anticancer effects of 4-(1,3-Benzothiazol-2-yl)aniline derivatives are primarily attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism.

Caption: Intrinsic apoptosis pathway induced by 4-(1,3-Benzothiazol-2-yl)aniline derivatives.

As depicted in the diagram, these compounds can downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in the dismantling of the cell.[2] Furthermore, some derivatives have been shown to inhibit pro-survival signaling pathways such as the PI3K/Akt and MAPK pathways, further promoting apoptosis.[2]

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

The 4-(1,3-Benzothiazol-2-yl)aniline scaffold represents a highly versatile and promising platform in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives, particularly in the realms of anticancer and antimicrobial research, underscore its importance. The ability of these compounds to induce apoptosis in cancer cells through well-defined signaling pathways offers multiple avenues for the development of targeted therapies. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds derived from this scaffold to translate their preclinical potential into clinical applications. This in-depth guide serves as a valuable resource for researchers dedicated to advancing the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]

Investigating the Anticancer Properties of 4-(1,3-Benzothiazol-2-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticancer properties of 4-(1,3-Benzothiazol-2-yl)aniline (BTA), a promising heterocyclic compound. This document synthesizes in vitro and in vivo data, details key experimental methodologies, and visualizes the compound's mechanism of action through its effects on critical cancer-related signaling pathways.

Core Findings and Quantitative Data

4-(1,3-Benzothiazol-2-yl)aniline and its derivatives have demonstrated significant cytotoxic effects across a range of human cancer cell lines. Notably, certain derivatives and metal complexes of BTA exhibit greater potency than the established chemotherapeutic agent, cisplatin. The primary mechanism of its anticancer activity is the induction of apoptosis, mediated through the modulation of key cellular signaling pathways.

Table 1: In Vitro Cytotoxicity (IC50) of 4-(1,3-Benzothiazol-2-yl)aniline (BTA) and its Derivatives against Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. Lower IC50 values indicate higher potency.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| BTA (Parent Compound) | HepG2 (Liver) | 52.0 ± 5.7 | [1] |

| MCF-7 (Breast) | 275.3 ± 5.0 | [1] | |

| HCT-116 (Colon) | >100 | [1] | |

| A549 (Lung) | >100 | [1] | |

| U87MG (Brain) | >100 | [1] | |

| L1 (BTA Derivative) | HepG2 (Liver) | 12.5 ± 0.9 | [2] |

| A549 (Lung) | 15.2 ± 1.1 | [2] | |

| HCT116 (Colon) | 18.9 ± 1.5 | [2] | |

| MCF7 (Breast) | 20.1 ± 1.8 | [2] | |

| PC3 (Prostate) | 22.4 ± 2.1 | [2] | |

| HeLa (Cervical) | 25.6 ± 2.3 | [2] | |

| U87MG (Brain) | 28.3 ± 2.9 | [2] | |

| L1Pt (Platinum Complex of L1) | HepG2 (Liver) | 8.7 ± 0.6 | [2] |

| A549 (Lung) | 10.5 ± 0.8 | [2] | |

| HCT116 (Colon) | 13.2 ± 1.1 | [2] | |

| MCF7 (Breast) | 15.8 ± 1.4 | [2] | |

| PC3 (Prostate) | 17.9 ± 1.6 | [2] | |

| HeLa (Cervical) | 20.3 ± 1.9 | [2] | |

| U87MG (Brain) | 22.1 ± 2.2 | [2] | |

| Cisplatin (Reference Drug) | HepG2 (Liver) | 54.2 ± 31.8 | [1] |

| MCF-7 (Breast) | 39.1 ± 0.6 | [1] | |

| HCT-116 (Colon) | 15.6 ± 1.3 | [1] | |

| A549 (Lung) | 12.8 ± 1.1 | [1] | |

| U87MG (Brain) | 19.5 ± 1.7 | [1] |

Data are presented as mean ± standard error of the mean (SEM) from at least three independent experiments.

Experimental Protocols

This section provides detailed methodologies for key experiments utilized in the evaluation of the anticancer properties of 4-(1,3-Benzothiazol-2-yl)aniline and its derivatives.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., 4-(1,3-Benzothiazol-2-yl)aniline) or a vehicle control (e.g., DMSO, final concentration < 0.1%).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compound for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

-

Cell Staining: Centrifuge the cell suspension and resuspend the pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.

-

Cell Lysis: After treatment with the test compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, PI3K, p-PI3K, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of a test compound.

-

Animal Model: Use athymic nude mice (4-6 weeks old). Allow for an acclimatization period of at least one week.

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in sterile PBS or Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Grouping and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomly assign the mice to different treatment groups (e.g., vehicle control, test compound at different doses, positive control). Administer the treatment via a suitable route (e.g., intraperitoneal injection or oral gavage) according to the predetermined schedule.

-

Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice, and excise and weigh the tumors. Monitor for any signs of toxicity.

-

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the institutional animal care and use committee.

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the key signaling pathways modulated by 4-(1,3-Benzothiazol-2-yl)aniline and its derivatives.

Conclusion

4-(1,3-Benzothiazol-2-yl)aniline and its derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their potent and selective cytotoxicity against a variety of cancer cell lines, coupled with a mechanism of action that involves the induction of apoptosis through the inhibition of key signaling pathways like PI3K/Akt, warrants further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of these compelling anticancer agents. Further research, particularly focusing on in vivo efficacy, pharmacokinetics, and safety profiles, will be crucial in translating the preclinical promise of these compounds into clinical applications.

References

Unlocking the Antimicrobial Potential of Novel 4-(1,3-Benzothiazol-2-yl)aniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, the 1,3-benzothiazole core has garnered significant attention due to its diverse pharmacological activities. This technical guide delves into the antimicrobial potential of a specific class of these compounds: novel 4-(1,3-Benzothiazol-2-yl)aniline derivatives. This document provides a comprehensive overview of their synthesis, antimicrobial activity, and proposed mechanisms of action, supported by detailed experimental protocols and data visualizations to facilitate further research and development in this critical area.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of novel 4-(1,3-Benzothiazol-2-yl)aniline derivatives has been evaluated against a range of pathogenic bacteria and fungi. The data, presented in terms of Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI), is summarized below for comparative analysis.

| Compound ID | Derivative Type | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Series A | Schiff Bases | Staphylococcus aureus | 15.62 - 125 | - | [1] |

| Bacillus subtilis | - | 22 - 33 | [1] | ||

| Escherichia coli | 15.62 - 125 | - | [1] | ||

| Pseudomonas aeruginosa | 15.62 - 125 | - | [1] | ||

| A07 | Amide | Staphylococcus aureus | 15.6 | - | [2] |

| Escherichia coli | 7.81 | - | [2] | ||

| Salmonella typhi | 15.6 | - | [2] | ||

| Klebsiella pneumoniae | 3.91 | - | [2] | ||

| A10 | Amide | Escherichia coli | - | 16 - 19 | [2] |

| Pseudomonas aeruginosa | - | 16 - 19 | [2] | ||

| BTC-j | Acetamide | Staphylococcus aureus | 12.5 | - | [3][4] |

| Bacillus subtilis | 6.25 | - | [3][4] | ||

| Escherichia coli | 3.125 | - | [3][4] | ||

| Pseudomonas aeruginosa | 6.25 | - | [3][4] | ||

| BTC-r | Acetamide | Various Bacteria & Fungi | Good Activity | - | [3][4] |

| Standard | Ciprofloxacin | Various Bacteria | 6.25 - 50 | 22.3 - 24.1 | [2][5] |

| Standard | Norfloxacin | Bacillus subtilis | - | 38 - 48 | [1] |

Note: "-" indicates data not provided in the cited source.

Synthesis of 4-(1,3-Benzothiazol-2-yl)aniline Derivatives

The synthesis of 4-(1,3-benzothiazol-2-yl)aniline and its derivatives typically involves a multi-step process. A general synthetic workflow is outlined below, followed by a detailed experimental protocol for a representative example.

Detailed Experimental Protocol: Synthesis of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline

This two-step protocol describes the synthesis of a halogenated derivative, which often exhibits enhanced antimicrobial activity.

Step 1: Synthesis of 6-bromo-2-(4-nitrophenyl)benzothiazole

-

Dissolve 2-amino-5-bromothiophenol (1.0 equivalent) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water and extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the intermediate.

Step 2: Synthesis of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline

-

To a suspension of 6-bromo-2-(4-nitrophenyl)benzothiazole (1.0 equivalent) in ethanol in a round-bottom flask, add tin(II) chloride dihydrate (5.0 equivalents).

-

Heat the mixture to reflux and then slowly add concentrated hydrochloric acid dropwise.

-

Continue to reflux the reaction mixture for 3-4 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture and neutralize it with a 10 M sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product.

Antimicrobial Susceptibility Testing

The antimicrobial potential of the synthesized compounds is typically assessed using standard methods such as the agar well diffusion assay and the broth microdilution method to determine the zone of inhibition and the minimum inhibitory concentration, respectively.

Protocol 1: Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Standardized bacterial or fungal inoculum

-

Sterile cotton swabs

-

Sterile cork borer

-

Test compound solutions

-

Positive control (e.g., Ciprofloxacin)

-

Solvent control (e.g., DMSO)

Procedure:

-

Inoculation: Dip a sterile cotton swab into the standardized inoculum and streak the entire surface of an MHA plate to ensure confluent growth.

-

Well Creation: Use a sterile cork borer to create wells (typically 6-8 mm in diameter) in the agar.

-

Compound Application: Add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and solvent control into separate wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

Result Analysis: Measure the diameter of the zone of inhibition in millimeters.

Protocol 2: Broth Microdilution Method

This method is used to quantitatively determine the Minimum Inhibitory Concentration (MIC).

Materials:

-

Mueller-Hinton Broth (MHB) or other suitable broth

-

Sterile 96-well microtiter plates

-

Standardized bacterial or fungal inoculum

-

Test compound stock solution

-

Positive control antibiotic

-

Negative control (broth + solvent)

Procedure:

-

Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

-

Inoculation: Add a standardized microbial inoculum to each well.

-

Controls: Include wells for a positive control (broth + inoculum + standard antibiotic) and a negative control (broth + inoculum + solvent).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Mechanism of Action and Signaling Pathways

The antimicrobial activity of benzothiazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms.[6] While the precise mechanisms for all 4-(1,3-benzothiazol-2-yl)aniline derivatives are still under investigation, studies on the broader class of benzothiazoles suggest several potential targets.

Key proposed mechanisms include:

-

Enzyme Inhibition: Benzothiazole derivatives have been shown to inhibit essential bacterial enzymes.

-

DNA Gyrase: Inhibition of this enzyme interferes with DNA replication, leading to bacterial cell death.[5]

-

Dihydrofolate Reductase (DHFR) and Dihydropteroate Synthase (DHPS): These enzymes are crucial for the synthesis of folic acid, a vital component for bacterial growth. Their inhibition disrupts this pathway.[7]

-

-

Membrane Disruption: Some derivatives are proposed to interact with the bacterial cell membrane, causing permeabilization and depolarization, which leads to the leakage of cellular contents and ultimately cell death.[2]

-

DNA Interaction: Certain benzothiazole compounds have been found to bind to bacterial DNA, potentially through intercalation, leading to DNA damage and inhibition of replication and transcription.[2]

Further research, including molecular docking studies and enzymatic assays, is necessary to elucidate the specific molecular targets and signaling pathways affected by novel 4-(1,3-benzothiazol-2-yl)aniline derivatives.

Conclusion and Future Directions

Novel 4-(1,3-benzothiazol-2-yl)aniline derivatives represent a promising class of antimicrobial agents with the potential to address the growing challenge of drug-resistant infections. This technical guide provides a foundational understanding of their synthesis, antimicrobial activity, and potential mechanisms of action. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the antimicrobial potency and selectivity of these derivatives.

-

In-depth Mechanistic Studies: To identify the specific molecular targets and signaling pathways.

-

In Vivo Efficacy and Toxicity Studies: To evaluate their therapeutic potential in animal models.

-

Formulation Development: To develop suitable drug delivery systems for clinical applications.

By building upon the knowledge presented in this guide, the scientific community can accelerate the development of these promising compounds into effective antimicrobial therapies.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Synthesis of 4-(1,3-Benzothiazol-2-yl)aniline Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structure, synthesis, and biological significance of 4-(1,3-Benzothiazol-2-yl)aniline and its analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its potent and selective antitumor properties. This document details experimental protocols, summarizes quantitative data, and visualizes key synthetic and signaling pathways.

Core Structure: 4-(1,3-Benzothiazol-2-yl)aniline

The foundational molecule, 4-(1,3-Benzothiazol-2-yl)aniline, also known as 2-(4-aminophenyl)benzothiazole, possesses a rigid, planar benzothiazole ring system linked to an aniline moiety at the 2-position. This structural motif is a key pharmacophore responsible for its biological activity.

Chemical Structure:

The versatility of this core structure allows for substitutions on both the benzothiazole and the aniline rings, leading to a diverse library of analogs with modulated biological activities.

Synthesis of 4-(1,3-Benzothiazol-2-yl)aniline and its Analogs

The synthesis of 2-arylbenzothiazoles, including the parent compound 4-(1,3-Benzothiazol-2-yl)aniline, is most commonly achieved through the condensation of an appropriately substituted 2-aminothiophenol with a corresponding benzoic acid, benzaldehyde, or benzoyl chloride derivative.

A general and widely used method involves the reaction of 2-aminothiophenol with 4-aminobenzoic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures.

General Synthetic Workflow

The synthesis of substituted analogs follows a similar strategy, utilizing appropriately substituted reactants. For instance, analogs with substituents on the aniline ring are synthesized from the corresponding substituted 4-aminobenzoic acids, while substitutions on the benzothiazole ring are introduced via substituted 2-aminothiophenols.

Quantitative Data for Synthesized Analogs

The following tables summarize the quantitative data for a selection of synthesized 4-(1,3-Benzothiazol-2-yl)aniline analogs, including reaction yields and melting points. This data is crucial for assessing the efficiency of the synthetic routes and for the characterization of the final compounds.

| Compound ID | R1 (on Benzothiazole) | R2 (on Aniline) | Yield (%) | Melting Point (°C) | Reference |

| 1 | H | H | 80 | 178-180 | [1] |

| 2 | 6-CH3 | H | 95 | 195 | [1] |

| 3 | 6-OCH3 | H | 80 | - | [1] |

| 4 | H | 3'-CH3 | - | 164-166 | [2] |

| 5 | H | 3'-Br | - | 198-200 | [2] |

| 6 | H | 3'-Cl | - | 194-196 | [2] |

| 7 | H | 3'-I | - | 204-206 | [2] |

| 8 | 5-F | 3'-CH3 | - | 190-192 | [2] |

Note: '-' indicates data not available in the cited sources.

Detailed Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the parent compound and a representative analog.

Synthesis of 4-(1,3-Benzothiazol-2-yl)aniline (Compound 1)

Procedure: A mixture of 2-aminothiophenol (1.25 g, 10 mmol) and 4-aminobenzoic acid (1.37 g, 10 mmol) in polyphosphoric acid (20 g) is heated at 220°C for 4 hours with stirring. After cooling to approximately 100°C, the reaction mixture is poured into a large volume of water. The resulting precipitate is collected by filtration, washed with a sodium bicarbonate solution to neutralize any remaining acid, and then with water until the washings are neutral. The crude product is then recrystallized from ethanol to afford pure 4-(1,3-Benzothiazol-2-yl)aniline.[3]

Synthesis of 2-(4-Amino-3-methylphenyl)benzothiazole (Compound 4)

Procedure: A mixture of 2-aminothiophenol (1.25 g, 10 mmol) and 4-amino-3-methylbenzoic acid (1.51 g, 10 mmol) in polyphosphoric acid (25 g) is heated at 220°C for 4 hours. The reaction mixture is worked up as described for compound 1. The crude product is recrystallized from ethanol to yield 2-(4-amino-3-methylphenyl)benzothiazole.[2]

Biological Activity and Signaling Pathways

Derivatives of 4-(1,3-Benzothiazol-2-yl)aniline have demonstrated significant and selective anticancer activity against a range of human cancer cell lines, particularly breast, colon, ovarian, and renal tumors.[2][4][5] The mechanism of action is believed to be novel and distinct from currently used chemotherapeutic agents.[5]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

A key mechanism of action for these compounds involves their role as potent agonists of the Aryl Hydrocarbon Receptor (AhR).[4] Binding of the benzothiazole analog to AhR leads to the induction of the cytochrome P450 isoform CYP1A1. This enzyme metabolizes the benzothiazole, generating reactive electrophilic species that can form DNA adducts. The resulting DNA damage triggers apoptosis, leading to cancer cell death.[4]

c-Jun N-terminal Kinase (JNK) Signaling Pathway Inhibition

Recent studies have also implicated benzothiazole derivatives as inhibitors of the c-Jun N-terminal kinase (JNK) signaling pathway.[6] The JNK pathway is a critical stress-activated protein kinase pathway involved in the regulation of apoptosis, inflammation, and cell proliferation. Inhibition of this pathway by benzothiazole analogs represents another potential avenue for their therapeutic effects. The precise mechanism of interaction and the specific downstream effects are areas of active research.

Conclusion

4-(1,3-Benzothiazol-2-yl)aniline and its analogs represent a promising class of compounds with significant potential in the development of novel anticancer therapies. Their straightforward synthesis, coupled with their potent and selective biological activity, makes them attractive candidates for further investigation. A deeper understanding of their mechanism of action, particularly their interplay with key signaling pathways such as the AhR and JNK pathways, will be crucial in optimizing their therapeutic efficacy and in the design of next-generation analogs. This guide provides a foundational resource for researchers dedicated to advancing the development of these important therapeutic agents.

References

- 1. US5371232A - Preparation of 2-(4-aminophenyl)benzothiazole compounds - Google Patents [patents.google.com]

- 2. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides | MDPI [mdpi.com]

- 4. 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anticancer Potential of 4-(1,3-Benzothiazol-2-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies investigating the anticancer properties of 4-(1,3-Benzothiazol-2-yl)aniline (BTA) and its derivatives. This document synthesizes key findings on cytotoxicity, outlines detailed experimental methodologies for the principal assays, and visualizes the associated molecular pathways and experimental workflows.

Executive Summary

4-(1,3-Benzothiazol-2-yl)aniline, a heterocyclic amine, has emerged as a promising scaffold in anticancer drug discovery.[1][2][3] In vitro studies have demonstrated its potent cytotoxic activity against a range of human cancer cell lines. Research suggests that BTA and its derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of key signaling pathways involved in cell proliferation and survival.[4][5] This guide serves as a technical resource for researchers aiming to build upon these preliminary findings.

Cytotoxicity Profile

The in vitro cytotoxic activity of 4-(1,3-Benzothiazol-2-yl)aniline and its derivatives has been evaluated against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these assessments.

IC50 Values of 4-(1,3-Benzothiazol-2-yl)aniline (BTZ)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| U251 | Human Glioma | 3.5 | [6] |

| C6 | Rat Glioma | 4.0 | [6] |

IC50 Values of BTA Derivatives and Platinum (II) Complexes

A study by Hussain et al. (2021) investigated the cytotoxicity of novel benzothiazole aniline derivatives (L1, L2, L3) and their platinum (II) complexes.[1][2][3]

| Compound | HeLa (Cervical) | HepG2 (Liver) | A549 (Lung) | HCT116 (Colon) | U87MG (Brain) |

| L1 | ~Cisplatin | < BTA | < Cisplatin | < BTA | < BTA |

| L2 | ~Cisplatin | > BTA | < Cisplatin | ~Cisplatin | < BTA |

| L1Pt | ~Cisplatin | < BTA | < Cisplatin | < BTA | < BTA |

| BTA | > Cisplatin | > L1, L1Pt | > L1, L2 | > L1, L1Pt | > L1, L2, L3 |

| Cisplatin | Reference | Reference | Reference | Reference | Reference |

Note: This table provides a qualitative comparison based on the graphical data presented in the source. For exact IC50 values, refer to the original publication.[1][3]

Experimental Protocols

This section details the methodologies for the key in vitro assays used to characterize the anticancer activity of 4-(1,3-Benzothiazol-2-yl)aniline and its derivatives.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells.[8]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 4-(1,3-Benzothiazol-2-yl)aniline) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[3][9]

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[3][9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

Apoptosis Detection: Annexin V & Propidium Iodide Staining

This flow cytometry-based assay is used to differentiate between healthy, apoptotic, and necrotic cells.[1]

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[1][2][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[2][10] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[1]

Protocol:

-

Cell Treatment: Induce apoptosis in cells by treating with the desired compound.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer.

-

Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[1]

Measurement of Intracellular Reactive Oxygen Species (ROS)

The generation of ROS can be measured using cell-permeable fluorescent probes.

Principle: Probes such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) are non-fluorescent upon entering cells.[11] Cellular esterases cleave the acetate groups, and subsequent oxidation by ROS converts the molecule into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11]

Protocol:

-

Cell Culture: Culture cells in a suitable format (e.g., 96-well plate or coverslips).

-

Compound Treatment: Treat cells with the test compound for the desired time.

-

Probe Loading: Load the cells with the H2DCFDA probe and incubate.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, microplate reader, or flow cytometer at an excitation/emission of ~495/529 nm.[11]

Signaling Pathways and Mechanisms of Action

Preliminary studies suggest that 4-(1,3-Benzothiazol-2-yl)aniline and its derivatives exert their anticancer effects by modulating several key signaling pathways.

PI3K/Akt/mTOR Pathway

Some novel benzothiazole derivatives have been shown to induce apoptosis by suppressing the PI3K/Akt signaling pathway.[12] This pathway is crucial for cell survival, proliferation, and growth.

MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation and survival. Studies on 2-(4-aminophenyl)benzothiazole have indicated a decrease in ERK1/2 transcript levels, suggesting an inhibitory effect on this pathway.[6] Additionally, some benzothiazole derivatives have been shown to modulate the ERK/MAPK pathway in breast cancer cells.[5]

EGFR Signaling

Benzothiazole derivatives have been reported to downregulate the activity of the Epidermal Growth Factor Receptor (EGFR), a key driver of proliferation in many cancers.[5]

JAK/STAT Pathway

The JAK/STAT signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis, has also been identified as a target for some benzothiazole compounds in breast cancer models.[5]

Visualizations: Workflows and Pathways

Experimental Workflows

Caption: Workflow for the MTT Cell Viability Assay.

Caption: Workflow for the Annexin V/PI Apoptosis Assay.

Signaling Pathways

Caption: Proposed inhibition of the PI3K/Akt pathway.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kumc.edu [kumc.edu]

- 3. atcc.org [atcc.org]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of tumor growth and angiogenesis by 2-(4-aminophenyl) benzothiazole in orthotopicglioma C6 rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CA [thermofisher.com]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. benchchem.com [benchchem.com]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 11. assaygenie.com [assaygenie.com]

- 12. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of 4-(1,3-Benzothiazol-2-yl)aniline Scaffolds: A Technical Guide to a Privileged Structure in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 4-(1,3-benzothiazole-2-yl)aniline core has emerged as a "privileged structure" in medicinal chemistry, forming the foundation for a multitude of therapeutic agents.[1] This bicyclic heterocyclic system, created by the fusion of a benzene ring and a thiazole ring, provides a versatile scaffold for interaction with a wide array of biological targets.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, with particularly promising applications as anticancer and neuroprotective agents.[1] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, mechanisms of action, and structure-activity relationships of this important class of compounds.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of the 4-(1,3-benzothiazole-2-yl)aniline scaffold is adaptable, allowing for the creation of diverse compound libraries. The primary approach involves the condensation of a 2-aminothiophenol with a 4-aminobenzoic acid derivative.[1][3]

The true versatility of the scaffold lies in the subsequent modification of the aniline amino group. Standard reactions such as acylation, alkylation, and Schiff base formation enable the introduction of a wide range of substituents, which is crucial for tuning the compound's biological activity and physicochemical properties.[1] For instance, the presence of a bromine atom at the 6-position of the benzothiazole ring has been shown to significantly enhance the potency of several derivatives.[1]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(1,3-Benzothiazol-2-yl)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 4-(1,3-Benzothiazol-2-yl)aniline and its derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as anticancer agents. The protocols outlined below are based on established synthetic routes, including both classical and green chemistry approaches.

Introduction

4-(1,3-Benzothiazol-2-yl)aniline and its analogues are a class of heterocyclic compounds that have demonstrated potent and selective antitumor activity.[1] Their mechanism of action is often linked to the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][2] Upon binding to the AhR, these compounds can induce the expression of cytochrome P450 enzymes, such as CYP1A1, which metabolize the benzothiazole derivatives into cytotoxic species that can form DNA adducts, leading to apoptosis in cancer cells.[1] This unique mechanism of action makes them promising candidates for the development of novel cancer therapeutics.[3]

Experimental Protocols

Two primary synthetic strategies are presented: a versatile two-step synthesis suitable for a wide range of derivatives and a one-pot green synthesis for a more environmentally friendly approach.

Protocol 1: Two-Step Synthesis of 4-(1,3-Benzothiazol-2-yl)aniline Derivatives

This method involves the initial condensation of a 2-aminothiophenol with a substituted 4-nitrobenzoyl chloride or 4-nitrobenzaldehyde to form a 2-(nitrophenyl)benzothiazole intermediate, followed by the reduction of the nitro group to the corresponding aniline.

Part 1: Synthesis of 2-(4-Nitrophenyl)-1,3-benzothiazole Intermediate

This procedure details the condensation reaction to form the benzothiazole intermediate.

Materials:

-

2-Aminothiophenol (1.0 eq)

-

4-Nitrobenzaldehyde (1.05 eq)

-

Glycerol

Procedure:

-

A mixture of 2-aminothiophenol (1.25 g, 10 mmol) and 4-nitrobenzaldehyde (1.66 g, 11 mmol) in glycerol (10 mL) is heated until a clear solution is obtained.[1]

-

The reaction is then allowed to proceed at room temperature for 0.5–5 hours, with progress monitored by thin-layer chromatography (TLC).[1]

-

Upon completion, the reaction mixture is quenched with water.[1]

-

The resulting solid product is collected by filtration, dried, and recrystallized from ethanol to afford 2-(4-nitrophenyl)-1,3-benzothiazole.[1]

Part 2: Reduction to 4-(1,3-Benzothiazol-2-yl)aniline

This procedure details the reduction of the nitro intermediate to the final aniline product.

Materials:

-

2-(4-Nitrophenyl)-1,3-benzothiazole (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

-

Ethanol

-

Concentrated hydrochloric acid (HCl)

-

10 M Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of 2-(4-nitrophenyl)-1,3-benzothiazole in ethanol, add tin(II) chloride dihydrate.[4]

-

Heat the mixture to reflux and then slowly add concentrated hydrochloric acid dropwise.[4]

-

Continue to reflux the reaction mixture for 3-4 hours, monitoring the progress by TLC.[4]

-

After cooling to room temperature, the mixture is carefully neutralized with a 10 M aqueous solution of sodium hydroxide to a pH of approximately 8-9.[4]

-

Extract the resulting mixture with ethyl acetate.[4]

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

-

Purify the crude product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to obtain 4-(1,3-Benzothiazol-2-yl)aniline.[4]

Protocol 2: One-Pot Green Synthesis of 2-Arylbenzothiazoles

This protocol offers a simplified, environmentally friendly approach using microwave irradiation and a biocatalyst.

Materials:

-

2-Aminothiophenol (1.0 eq)

-

Substituted aromatic aldehyde (1.0 eq)

-

Acacia concinna (biocatalyst)

Procedure:

-

A mixture of 2-aminothiophenol and a diverse range of aryl aldehydes is prepared.

-

Acacia concinna is added as a biocatalyst.[5]

-

The reaction is carried out under microwave irradiation in the absence of a solvent.[5]

-

This method typically results in shorter reaction times and higher yields compared to conventional heating.[5]

Data Presentation

The following table summarizes quantitative data for a selection of 4-(1,3-Benzothiazol-2-yl)aniline derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State | Melting Point (°C) |

| 2-Phenyl-1,3-benzothiazole | C₁₃H₉NS | 211.29 | 92[1] | Solid | 112-113[1] |